

Application of 4,5-Diethyloctane in Fuel Combustion Studies: A Generalized Approach

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Compound of Interest

Compound Name: 4,5-Diethyloctane

Cat. No.: B3048293

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Disclaimer: Direct experimental studies on the combustion of **4,5-diethyloctane** are not readily available in the public domain. The following application notes and protocols are based on established methodologies for studying the combustion of similar large branched alkanes and are intended to serve as a foundational guide for researchers.

Application Notes

4,5-Diethyloctane (C₁₂H₂₆) is a branched paraffinic hydrocarbon that can be considered as a potential component in surrogate mixtures for diesel or jet fuels.[1] Its highly branched structure is expected to influence ignition delay, flame propagation, and the formation of pollutants. The study of its combustion characteristics is relevant for developing and validating chemical kinetic models for complex fuels. Understanding the oxidation of such molecules is crucial for designing more efficient and cleaner internal combustion engines.

Key Research Objectives:

- Determination of ignition delay times under various temperature, pressure, and equivalence ratio conditions.
- Identification and quantification of intermediate and final combustion products to elucidate reaction pathways.
- Development and validation of a detailed chemical kinetic model for **4,5-diethyloctane** oxidation.

- Assessment of its sooting propensity compared to other isomers and fuel components.

Physicochemical Properties:

A summary of the key physical and chemical properties of **4,5-diethyloctane** is presented below. These properties are essential for designing experiments and interpreting results.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	[2] [3]
Molecular Weight	170.33 g/mol	[2] [4]
IUPAC Name	4,5-diethyloctane	[2]
CAS Number	1636-41-5	[2] [3]
Boiling Point (at 1 atm)	466 K (193 °C)	[3]
Density (Liquid at 293 K)	Data not readily available, requires experimental determination or estimation.	
Enthalpy of Formation (Ideal Gas)	Data available in NIST databases. [5]	[5]

Experimental Protocols

The following sections outline generalized protocols for investigating the combustion of **4,5-diethyloctane** in common experimental apparatuses used in combustion research.

Protocol for Ignition Delay Measurement in a Shock Tube

Objective: To measure the ignition delay time of **4,5-diethyloctane**/oxidizer mixtures over a range of temperatures and pressures relevant to engine conditions.

Apparatus: High-pressure shock tube coupled with optical and pressure diagnostics.

Materials:

- **4,5-Diethyloctane** (high purity, >99%)
- Oxidizer gas mixture (e.g., synthetic air: 21% O₂ in N₂)
- Diluent gas (e.g., Argon)
- Calibration gases

Procedure:

- Mixture Preparation:
 - Prepare gaseous mixtures of **4,5-diethyloctane**, oxidizer, and diluent in a mixing tank.
 - Due to its low vapor pressure, **4,5-diethyloctane** should be heated to ensure complete vaporization and prevent condensation.
 - The partial pressures of each component are measured manometrically to determine the precise composition.
- Shock Tube Operation:
 - Evacuate the driven section of the shock tube to a high vacuum ($<10^{-5}$ Torr).
 - Introduce the prepared fuel/oxidizer mixture into the driven section to a predetermined initial pressure.
 - Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.
 - The resulting shock wave compresses and heats the test gas, initiating the combustion process.
- Data Acquisition:
 - Record the pressure history behind the reflected shock wave using a pressure transducer located at the endwall.

- Monitor the emission from excited species (e.g., OH^* at 306 nm) using a photomultiplier tube with an appropriate bandpass filter.
- Ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission.

Data Analysis:

- Calculate the temperature and pressure behind the reflected shock wave (T_5 , P_5) from the measured incident shock velocity using one-dimensional shock relations.
- Plot the measured ignition delay times as a function of the inverse temperature (Arrhenius plot) for different pressures and equivalence ratios.

Protocol for Species Identification in a Jet-Stirred Reactor

Objective: To identify and quantify the stable intermediate species formed during the oxidation of **4,5-diethyloctane** at low to intermediate temperatures.

Apparatus: Jet-stirred reactor (JSR) coupled with a gas chromatograph-mass spectrometer (GC-MS).

Materials:

- **4,5-Diethyloctane** (high purity, >99%)
- Oxygen (O_2)
- Nitrogen (N_2) as a diluent

Procedure:

- Reactor Setup:
 - Heat the JSR to the desired experimental temperature.
 - Establish a continuous flow of the diluent (N_2) through the reactor.

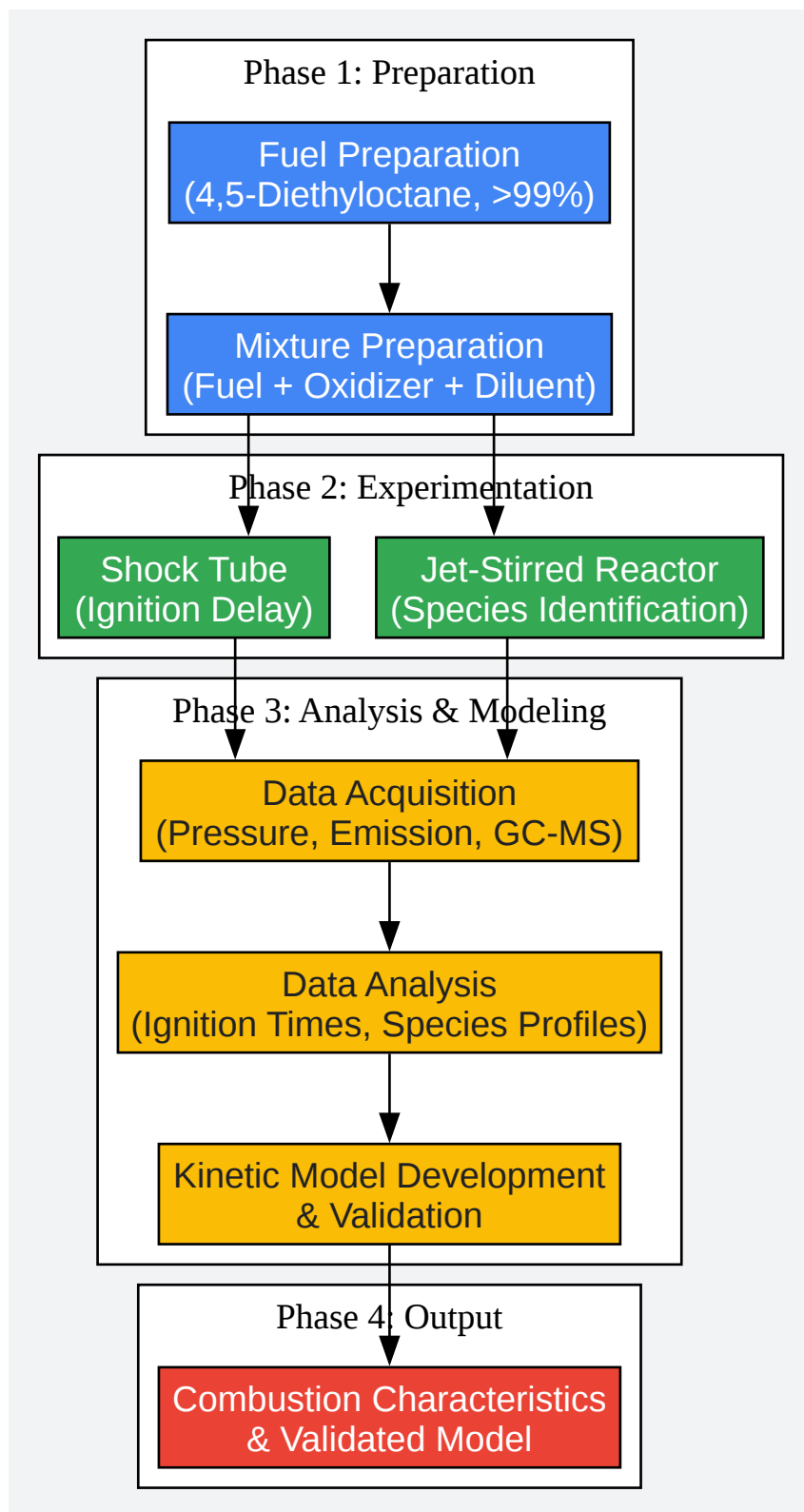
- Reactant Introduction:
 - Introduce a gaseous mixture of **4,5-diethyloctane**, O₂, and N₂ into the reactor through nozzles that ensure rapid mixing.
 - The flow rates of the reactants are controlled by mass flow controllers to achieve the desired equivalence ratio and residence time.
- Sampling and Analysis:
 - After the reactor reaches a steady state, extract a sample of the reacting mixture through a sonic probe to quench the reactions.
 - Analyze the sampled gas using an online or offline GC-MS system to identify and quantify the species present.

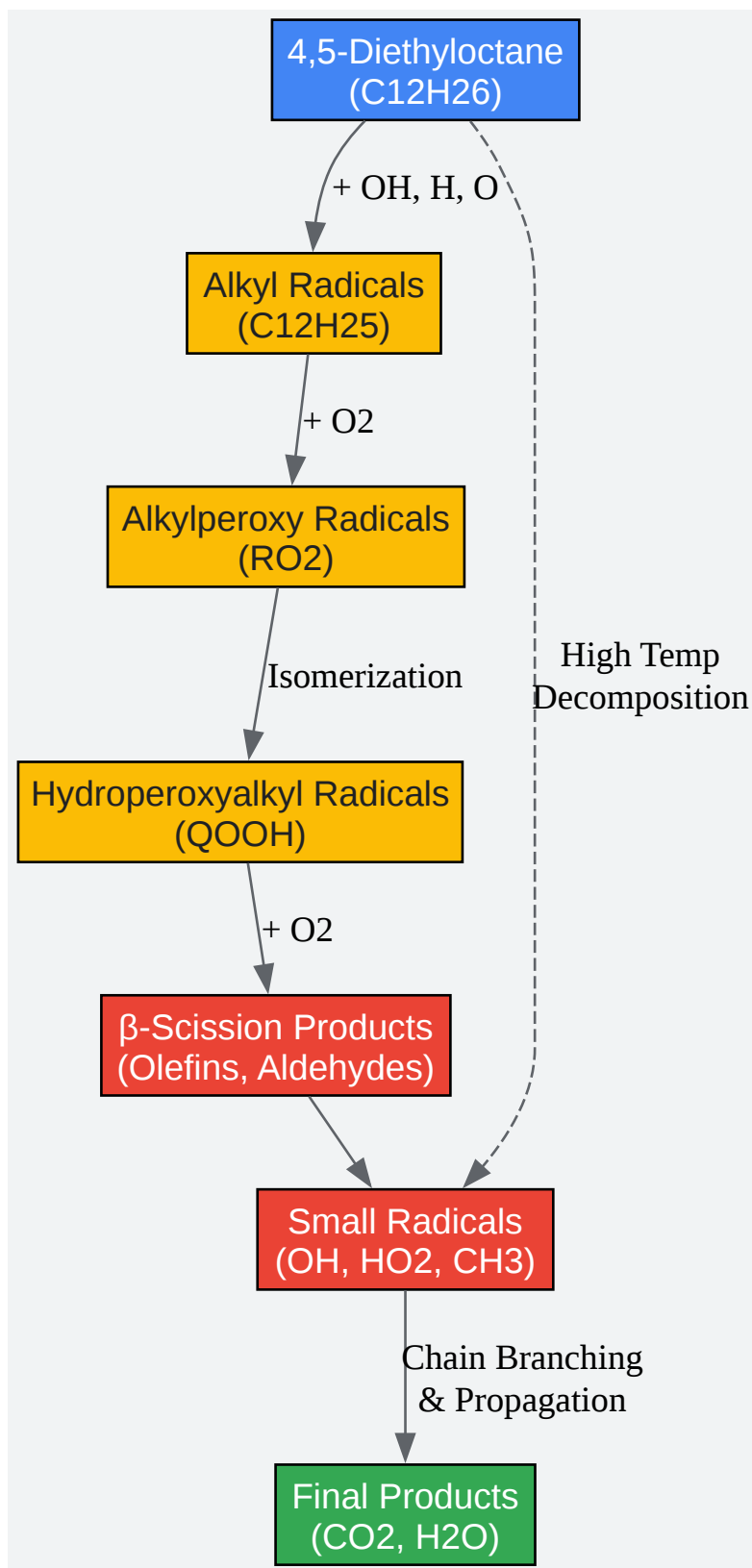
Data Analysis:

- Identify the species based on their mass spectra and retention times.
- Quantify the mole fractions of the reactants, products, and stable intermediates.
- Plot the mole fraction profiles of key species as a function of temperature.

Visualizations

Below are diagrams illustrating a generalized experimental workflow and a simplified reaction pathway for alkane combustion.





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